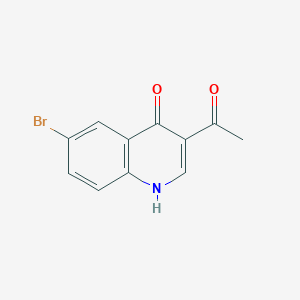

3-Acetyl-6-bromoquinolin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetyl-6-bromo-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO2/c1-6(14)9-5-13-10-3-2-7(12)4-8(10)11(9)15/h2-5H,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGVYTHOAATULPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. Due to the absence of a directly published synthesis for this specific molecule, the following protocol is a composite of established methodologies for the synthesis of structurally related quinolinone derivatives. The procedures detailed below are based on well-documented reactions for the formation of the quinolone core and its subsequent functionalization.

Proposed Synthetic Pathway

The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be envisioned as a two-step process. The first step involves the construction of the 6-bromoquinolin-4(1H)-one core, followed by a C3-acetylation to introduce the desired acetyl group.

Caption: Proposed synthetic pathway for 3-Acetyl-6-bromoquinolin-4(1H)-one.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of similar quinolone derivatives.

Step 1 & 2: Synthesis of 6-bromoquinolin-4(1H)-one

This procedure is adapted from the Gould-Jacobs reaction, a widely used method for synthesizing 4-hydroxyquinolines.

Materials:

-

4-bromoaniline

-

Diethyl (ethoxymethylene)malonate

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

Procedure:

-

Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

-

Cyclization: The resulting intermediate adduct is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C. The mixture is maintained at this temperature for 30-60 minutes.

-

Isolation of the Ester: After cooling, the reaction mixture is diluted with petroleum ether, and the precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration and washed with petroleum ether.

-

Hydrolysis and Decarboxylation: The crude ester is refluxed in an aqueous solution of sodium hydroxide (10-20%) until the hydrolysis is complete (monitored by TLC). The solution is then cooled and acidified with concentrated hydrochloric acid to precipitate the 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The isolated acid is then heated at its melting point (or in a high-boiling solvent like diphenyl ether) until carbon dioxide evolution ceases, yielding 6-bromoquinolin-4(1H)-one. The product is then purified by recrystallization from a suitable solvent like ethanol or acetic acid.[1][2]

Step 3: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

This step involves the C3-acetylation of the pre-formed 6-bromoquinolin-4(1H)-one. This method is based on the acylation of 4-hydroxyquinolin-2(1H)-ones.[3]

Materials:

-

6-bromoquinolin-4(1H)-one

-

Acetic anhydride

-

Polyphosphoric acid (PPA)

Procedure:

-

A mixture of 6-bromoquinolin-4(1H)-one (1 equivalent), acetic anhydride (2-3 equivalents), and polyphosphoric acid is heated at 100-140 °C for 2-4 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into ice-water.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to afford 3-Acetyl-6-bromoquinolin-4(1H)-one.

Quantitative Data Summary

The following table summarizes expected and reported quantitative data for the starting materials, intermediates, and the target compound based on analogous structures.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Reference |

| 4-bromoaniline | C₆H₆BrN | 172.02 | 62-64 | - | Commercial |

| Diethyl (ethoxymethylene)malonate | C₁₀H₁₆O₅ | 216.23 | Liquid | - | Commercial |

| 6-bromoquinolin-4(1H)-one | C₉H₆BrNO | 224.06 | >300 | 60-80 | [1][2] |

| 3-Acetyl-6-bromoquinolin-4(1H)-one | C₁₁H₈BrNO₂ | 266.09 | Not Reported | - | - |

Experimental Workflow Visualization

Caption: Detailed experimental workflow for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Characterization

The synthesized 3-Acetyl-6-bromoquinolin-4(1H)-one should be characterized using standard analytical techniques:

-

¹H NMR Spectroscopy: To confirm the presence and connectivity of protons in the molecule. Expected signals would include aromatic protons on the quinoline core and a singlet for the acetyl methyl group.

-

¹³C NMR Spectroscopy: To identify all carbon atoms in the structure, including the carbonyl carbons of the quinolone and acetyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C=O stretching vibrations of the ketone and amide functionalities.

-

Melting Point Analysis: To determine the purity of the final compound.

This technical guide provides a comprehensive, albeit theoretical, framework for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Researchers undertaking this synthesis should meticulously optimize the reaction conditions and rigorously characterize all intermediates and the final product.

References

An In-depth Technical Guide to the Chemical Properties of 3-Acetyl-6-bromoquinolin-4(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[1][2] The quinolin-4(1H)-one scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial, anticancer, antiviral, and antimalarial properties.[1][3] The introduction of a 3-acetyl group and a 6-bromo substituent is anticipated to modulate the electronic and steric properties of the quinolinone core, potentially leading to novel pharmacological profiles. This technical guide aims to provide a comprehensive overview of the predicted chemical properties, synthesis, and potential biological significance of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Predicted Physicochemical and Spectroscopic Properties

While specific experimental data for 3-Acetyl-6-bromoquinolin-4(1H)-one is unavailable, the following table summarizes the properties of structurally related compounds to provide an estimated profile.

| Property | Predicted Value/Information for 3-Acetyl-6-bromoquinolin-4(1H)-one | Data from Analogous Compounds |

| Molecular Formula | C₁₁H₈BrNO₂ | 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one: C₁₇H₁₂BrNO₂[4] |

| Molecular Weight | ~266.09 g/mol | 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one: 342.19 g/mol [4] |

| Appearance | Likely a solid at room temperature. | - |

| Melting Point | Expected to be a high-melting solid. | 3-Acetyl-6-bromo-2H-chromen-2-one derivatives have melting points in the range of 173-275 °C.[5][6] |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF. | - |

| ¹H NMR | Aromatic protons (quinoline ring): δ 7.0-8.5 ppm; Acetyl protons (CH₃): δ 2.5-2.8 ppm; NH proton: δ 11.0-12.0 ppm (broad). | For 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, the acetyl protons appear around δ 2.72 ppm.[7] |

| ¹³C NMR | Carbonyl carbons (C=O): δ 160-200 ppm; Aromatic carbons: δ 110-150 ppm; Acetyl methyl carbon: δ 25-35 ppm. | In 3-acetyl-4-hydroxycoumarin, the ketone carbonyl is at δ 162.42 ppm and the lactone carbonyl is at δ 157.41 ppm.[8] |

| IR Spectroscopy | C=O stretching (ketone and amide): ~1650-1720 cm⁻¹; N-H stretching: ~3200-3400 cm⁻¹ (broad); C-Br stretching: ~500-600 cm⁻¹. | - |

| Mass Spectrometry | Expected molecular ion peak [M]+ and/or [M+H]+ corresponding to the molecular weight. Isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) should be observable. | - |

Synthesis and Reactivity

The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one can be conceptually approached through established methods for quinolinone synthesis, such as the Gould-Jacobs reaction.[9]

Proposed Synthetic Pathway

A plausible synthetic route would involve the reaction of a 4-bromoaniline derivative with a suitable β-ketoester, followed by thermal cyclization.

Caption: Proposed Gould-Jacobs synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Experimental Protocol (General - to be adapted)

-

Condensation: Equimolar amounts of 4-bromoaniline and diethyl 2-acetylmalonate are heated together, typically without a solvent or in a high-boiling solvent like toluene, to form the enamine intermediate. The reaction progress can be monitored by the removal of ethanol.

-

Cyclization: The crude enamine intermediate is added to a high-boiling solvent such as Dowtherm A and heated to high temperatures (typically 240-260 °C) to induce cyclization.

-

Workup and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Chemical Reactivity

The reactivity of 3-Acetyl-6-bromoquinolin-4(1H)-one is dictated by the functional groups present: the quinolinone ring, the 3-acetyl group, and the 6-bromo substituent.

-

Tautomerism: The molecule is expected to exist in equilibrium between the 4(1H)-one (amide) and the 4-hydroxy (enol) tautomeric forms. Spectroscopic and computational studies on similar 3-substituted 2-methyl-quinolin-4(1H)-ones suggest that the 4-oxo form is generally favored.[10]

Caption: Keto-enol tautomerism of 3-Acetyl-6-bromoquinolin-4(1H)-one.

-

Reactions of the 3-Acetyl Group: The acetyl group is a versatile handle for further chemical modifications. It can undergo reactions typical of ketones, such as condensation with aldehydes, formation of imines and enaminones, and conversion to other functional groups.[11]

-

Reactions at the 6-Bromo Position: The bromine atom on the quinoline ring can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of derivatives.

Potential Biological Activity and Signaling Pathways

Quinoline and quinolinone derivatives are known to interact with a variety of biological targets. The presence of the 6-bromo substituent and the 3-acetyl group in the target molecule suggests several potential areas of biological activity.

-

Anticancer Activity: Many quinoline derivatives exhibit anticancer properties by targeting various cellular pathways.[2] For instance, some derivatives act as inhibitors of receptor tyrosine kinases (RTKs) or interfere with DNA replication and repair mechanisms. The cytotoxic potential of 6-bromo quinazoline derivatives has been demonstrated against cancer cell lines.[1]

Caption: Putative mechanism of anticancer activity via RTK inhibition.

-

Antibacterial Activity: Quinolones are a well-established class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While the specific activity of 3-Acetyl-6-bromoquinolin-4(1H)-one is unknown, the quinolinone core suggests that it could be investigated for antibacterial properties.

Conclusion

3-Acetyl-6-bromoquinolin-4(1H)-one is a synthetic heterocyclic compound with predicted chemical properties that make it an interesting candidate for further investigation in medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a framework for its synthesis, potential reactivity, and likely biological activities based on the well-established chemistry of related quinolinone derivatives. The presence of versatile functional groups offers numerous possibilities for the creation of novel analogs with potentially enhanced pharmacological profiles. Experimental validation of the properties and activities outlined in this document is a crucial next step for the scientific community.

References

- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Acetyl-6-bromo-4-phenylquinolin-2(1H)-one [myskinrecipes.com]

- 5. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 11. researchgate.net [researchgate.net]

Navigating the Bioactivity of Quinolone Scaffolds: An Insight into 3-Acetyl-6-bromoquinolin-4(1H)-one Analogs

Introduction to Quinolone and Chromone Derivatives

Quinolone and chromone cores are privileged scaffolds in medicinal chemistry, forming the basis of numerous compounds with a wide array of biological activities. These activities include antimicrobial, anticancer, and anti-inflammatory properties. The introduction of various substituents, such as acetyl and bromo groups, can significantly modulate the pharmacological profile of these molecules. This document will explore the biological activities of compounds structurally analogous to 3-Acetyl-6-bromoquinolin-4(1H)-one to infer its potential mechanism of action.

Biological Activities of Related Compounds

Research into compounds with similar structural features, such as 3-acetyl-6-bromo-2H-chromen-2-one and various substituted quinolinones, has revealed significant biological potential, particularly in the realms of anticancer and antimicrobial activities.

Anticancer Activity

Several derivatives of 3-acetyl-6-bromo-2H-chromen-2-one have been synthesized and evaluated for their antiproliferative effects. Notably, certain pyrazolo[1,5-a]pyrimidine, thiazole, and 1,3,4-thiadiazole derivatives of this scaffold have demonstrated promising antitumor activity against human liver carcinoma cells (HEPG2-1).[1][2]

Antimicrobial Activity

The quinolone framework is a well-established pharmacophore in antimicrobial agents. Studies on N1-(1-ethyl-4-oxoquinolin-6-yl)amidrazone derivatives have shown potent antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[3] Furthermore, 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines have exhibited significant antibacterial effects, particularly against Staphylococcus species, with a bactericidal mode of action.[4]

Quantitative Data on Analogous Compounds

The following table summarizes the reported in vitro activities of various quinolinone and chromone derivatives, providing a quantitative perspective on their potency.

| Compound Class | Specific Derivative | Target/Assay | Potency (IC50/MIC) | Reference |

| Pyrazolo[1,5-a]pyrimidine derivative of 3-acetyl-6-bromo-2H-chromen-2-one | 7c | Antiproliferative (HEPG2-1) | IC50 = 2.70 ± 0.28 µM | [1][2] |

| Thiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | 23g | Antiproliferative (HEPG2-1) | IC50 = 3.50 ± 0.23 µM | [1][2] |

| 1,3,4-Thiadiazole derivative of 3-acetyl-6-bromo-2H-chromen-2-one | 18a | Antiproliferative (HEPG2-1) | IC50 = 4.90 ± 0.69 µM | [1][2] |

| N1-(4-oxoquinolin-6-yl) Amidrazone derivative | N-(4-fluorophenyl)piperazin-1-yl | Antibacterial (E. coli) | MIC = 0.1 µg/mL | [3] |

| N1-(4-oxoquinolin-6-yl) Amidrazone derivative | Morpholino, N-formyl-, and N-(4-methoxyphenyl)piperazine | Antibacterial (E. coli) | MIC = 1 µg/mL | [3] |

| N1-(4-oxoquinolin-6-yl) Amidrazone derivative | Morpholine, N-ethyl-, N-formyl-, and N-(4-methoxyphenyl)-piperazine | Antibacterial (S. aureus) | MIC = 10 µg/mL | [3] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Compound 29 (5-nitrofuran-2-yl substituent) | Antibacterial (S. epidermidis ATCC 12228) | MIC = 3.91 µg/mL | [4] |

| 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline | Compound 29 (5-nitrofuran-2-yl substituent) | Antibacterial (S. aureus ATCC 43300) | MIC = 15.62 µg/mL | [4] |

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited studies to evaluate the biological activities of these compounds.

In Vitro Antiproliferative Assay

The antitumor activity of the 3-acetyl-6-bromo-2H-chromen-2-one derivatives was assessed against the human liver carcinoma cell line (HEPG2-1). The detailed protocol was not provided in the search results.

In Vitro Antibacterial Activity Screening

The antibacterial activity of N1-(4-oxoquinolin-6-yl) amidrazone derivatives was determined using a broth microdilution method.[3]

-

Bacterial Strains: Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus were used.

-

Culture Media: Müller Hinton Agar and Müller Hinton Broth were utilized for bacterial growth.

-

Inoculum Preparation: Bacterial cultures were grown overnight on blood agar. The turbidity of the bacterial inoculum was adjusted to a 0.5 McFarland standard, corresponding to approximately 10^5 cells/mL.[3]

-

Compound Preparation: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

-

Assay Procedure: Serial dilutions of the compounds were prepared in the broth medium in microtiter plates, and a standardized bacterial inoculum was added to each well.

-

Endpoint Determination: The Minimum Inhibitory Concentration (MIC) was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth after a specified incubation period.

Potential Signaling Pathways and Mechanisms of Action

Based on the activities of related compounds, the following diagram illustrates a hypothetical mechanism of action for a quinolinone derivative with anticancer properties. This is a generalized representation and may not be the specific mechanism for 3-Acetyl-6-bromoquinolin-4(1H)-one.

Caption: Hypothetical anticancer mechanism of a quinolone derivative.

Conclusion

While the precise mechanism of action for 3-Acetyl-6-bromoquinolin-4(1H)-one remains to be elucidated, the biological activities of structurally similar quinolinone and chromone derivatives suggest its potential as a lead compound for the development of novel anticancer or antimicrobial agents. Further investigation into its synthesis and biological evaluation is warranted to fully understand its therapeutic potential. The data and protocols presented in this guide offer a starting point for researchers embarking on the exploration of this and related chemical entities.

References

- 1. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Utility of 3-Acetyl-6-bromo-2H-chromen-2-one for the Synthesis of New Heterocycles as Potential Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-bromoquinolin-4(1H)-one is a heterocyclic compound belonging to the quinolone class of molecules. Quinolones are a significant scaffold in medicinal chemistry, known to exhibit a wide range of biological activities. The presence of the bromine atom at the 6-position and the acetyl group at the 3-position of the quinolone core can significantly influence its physicochemical properties and biological activity, making it a molecule of interest for further investigation in drug discovery and materials science. This technical guide provides a summary of the available spectroscopic data and a general synthetic approach for 3-Acetyl-6-bromoquinolin-4(1H)-one, based on established chemical principles and data from related structures.

Spectroscopic Data

Table 1: Predicted Spectroscopic Data for 3-Acetyl-6-bromoquinolin-4(1H)-one

| Spectroscopic Technique | Predicted Key Features |

| ¹H NMR | Aromatic protons on the quinolone ring, a singlet for the acetyl methyl group, and a broad singlet for the N-H proton. The bromine at C6 would influence the chemical shifts of the adjacent aromatic protons. |

| ¹³C NMR | Carbonyl carbons of the quinolone and acetyl groups, aromatic carbons with shifts influenced by the bromine substituent, and the methyl carbon of the acetyl group. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), C=C stretching of the aromatic ring, and C-Br stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₈BrNO₂), along with a characteristic isotopic pattern due to the presence of bromine. |

Experimental Protocols

A definitive, published experimental protocol for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one is not currently available. However, a plausible synthetic route can be conceptualized based on established methodologies for the synthesis of quinolin-4(1H)-ones, such as the Conrad-Limpach-Knorr synthesis.

Conceptual Synthetic Workflow:

The synthesis would likely involve the cyclization of a β-enamino ketone, which is in turn prepared from a substituted aniline and a β-ketoester.

Caption: Conceptual workflow for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.

Methodology Details (Hypothetical):

-

Synthesis of the β-Enamino Ketone Intermediate: 4-Bromoaniline would be reacted with ethyl acetoacetate, typically under acidic catalysis and with removal of water, to form the corresponding β-enamino ketone.

-

Thermal Cyclization: The isolated β-enamino ketone intermediate would then be subjected to thermal cyclization at high temperatures (typically >250 °C) in a high-boiling solvent such as diphenyl ether or Dowtherm A. This intramolecular condensation would lead to the formation of the quinolone ring system.

-

Purification: The crude product would be purified by recrystallization from a suitable solvent or by column chromatography.

-

Characterization: The structure of the final product would be confirmed using the spectroscopic methods outlined in Table 1.

Signaling Pathways and Biological Activity

There is no specific information available in the searched literature regarding the signaling pathways modulated by 3-Acetyl-6-bromoquinolin-4(1H)-one or its specific biological activities. However, the quinolone scaffold is a well-known pharmacophore. Many quinolone derivatives are known to target bacterial DNA gyrase and topoisomerase IV, leading to their antibacterial effects. Other derivatives have shown anticancer, antiviral, and anti-inflammatory properties by interacting with various cellular targets. Further research would be required to elucidate the specific biological profile of this compound.

Disclaimer: The information provided in this guide is based on established chemical principles and data from structurally related compounds, due to the lack of specific experimental data for 3-Acetyl-6-bromoquinolin-4(1H)-one in the available literature. The conceptual synthetic protocol is for informational purposes only and has not been experimentally validated. Researchers should exercise caution and refer to validated synthetic procedures for related compounds when attempting the synthesis of this molecule.

Crystal Structure of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Comprehensive Analysis

A thorough investigation into the crystallographic and biological data of 3-Acetyl-6-bromoquinolin-4(1H)-one reveals a notable absence of publicly available information. Despite extensive searches of chemical and crystallographic databases, the specific crystal structure, detailed experimental protocols for its determination, and associated biological signaling pathways for this compound remain uncharacterized in the current scientific literature.

This technical guide aims to provide a framework for the analysis of such a compound, outlining the methodologies and data presentation that would be essential for a comprehensive understanding of its structure and function, should the data become available.

Crystallographic Data Summary

A complete crystallographic analysis would provide precise measurements of the molecule's three-dimensional structure. This quantitative data is typically summarized in tables for clarity and comparative purposes. While data for the title compound is unavailable, a representative table for a related quinolinone derivative, 3-Acetyl-6-chloro-4-phenylquinolin-2(1H)-one, is presented below to illustrate the required format and content.[1]

Table 1: Crystal Data and Structure Refinement for a Related Quinolone. [1]

| Parameter | Value |

| Empirical formula | C₁₇H₁₂ClNO₂ |

| Formula weight | 297.73 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.043(5) Å, α = 90°b = 18.663(9) Å, β = 91.811(5)°c = 15.537(7) Å, γ = 90° |

| Volume | 2911(2) ų |

| Z | 8 |

| Density (calculated) | 1.359 Mg/m³ |

| Absorption coefficient | 0.273 mm⁻¹ |

| F(000) | 1232 |

| Crystal size | 0.17 x 0.14 x 0.11 mm |

| Theta range for data collection | 2.22 to 24.99° |

| Index ranges | -11<=h<=0, -22<=k<=0, -18<=l<=18 |

| Reflections collected | 5771 |

| Independent reflections | 5104 [R(int) = 0.0153] |

| Completeness to theta = 24.99° | 99.8 % |

| Absorption correction | Psi-scan |

| Max. and min. transmission | 0.9674 and 0.9546 |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 5104 / 0 / 389 |

| Goodness-of-fit on F² | 1.002 |

| Final R indices [I>2sigma(I)] | R1 = 0.0413, wR2 = 0.1098 |

| R indices (all data) | R1 = 0.0934, wR2 = 0.1228 |

| Largest diff. peak and hole | 0.222 and -0.183 e.Å⁻³ |

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following sections describe the standard methodologies that would be employed for the synthesis, crystallization, and structure determination of a novel quinolinone compound.

Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one

The synthesis of quinolinone derivatives often involves the cyclization of substituted anilines with β-ketoesters. For 3-Acetyl-6-bromoquinolin-4(1H)-one, a plausible synthetic route would involve the reaction of a 4-bromo-substituted aniline with an appropriate acetoacetate derivative under acidic or thermal conditions. The precise reagents, reaction times, temperatures, and purification methods would need to be empirically determined and documented.

Crystallization

Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. A typical crystallization protocol would involve:

-

Purification: The synthesized compound would be purified to a high degree using techniques such as column chromatography or recrystallization.

-

Solvent Screening: A range of solvents and solvent mixtures would be screened to identify conditions under which the compound has limited but sufficient solubility.

-

Crystal Growth: Common methods for crystal growth include slow evaporation of the solvent, vapor diffusion, and cooling of a saturated solution. The chosen method would be meticulously documented, including solvent systems, temperature, and duration.

X-ray Data Collection and Structure Determination

The determination of the crystal structure would be carried out using single-crystal X-ray diffraction. The workflow for this process is illustrated in the diagram below.

The process involves mounting a suitable crystal on a diffractometer and exposing it to a monochromatic X-ray beam. The resulting diffraction pattern is collected and processed to yield a set of structure factors. These are then used to solve the phase problem and generate an initial electron density map. The atomic model is then refined against the experimental data to obtain the final, accurate crystal structure.

Molecular and Crystal Structure Features

A detailed analysis of the crystal structure would elucidate key molecular and intermolecular features.

Intramolecular Geometry: This would involve the tabulation of all bond lengths, bond angles, and torsion angles within the 3-Acetyl-6-bromoquinolin-4(1H)-one molecule. These parameters provide insight into the molecule's conformation and electronic structure.

Intermolecular Interactions: The packing of molecules within the crystal lattice is governed by non-covalent interactions such as hydrogen bonds, halogen bonds, and π-π stacking. A thorough analysis would identify and characterize these interactions, which are crucial for understanding the solid-state properties of the material. The logical relationship of these structural features is depicted in the following diagram.

References

Solubility Profile of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide for Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 3-Acetyl-6-bromoquinolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document outlines the expected solubility profile based on its chemical structure and provides standardized experimental protocols for its determination. The methodologies described are standard in the pharmaceutical industry for characterizing poorly soluble drug candidates.

Core Concepts in Solubility for Drug Discovery

Solubility is a critical physicochemical property that significantly influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For orally administered drugs, adequate aqueous solubility is often a prerequisite for achieving therapeutic concentrations in the bloodstream. Quinolinone derivatives, such as 3-Acetyl-6-bromoquinolin-4(1H)-one, are frequently characterized by low aqueous solubility due to their rigid, aromatic structures. Understanding and quantifying the solubility of this compound in various solvent systems is therefore a crucial step in its development pathway.

Predicted Solubility Profile

Based on the structure of 3-Acetyl-6-bromoquinolin-4(1H)-one, which features a bromo-substituted quinolinone core with an acetyl group, it is anticipated to be poorly soluble in aqueous solutions and more soluble in polar aprotic organic solvents. The following table presents a representative, albeit not experimentally verified for this specific molecule, solubility profile that can be expected for compounds of this class. Researchers are strongly encouraged to determine the experimental solubility for their specific batches.

Table 1: Representative Solubility Data for 3-Acetyl-6-bromoquinolin-4(1H)-one

| Solvent | Type | Predicted Solubility (at 25°C) |

| Water | Aqueous | < 0.1 mg/mL |

| Phosphate-Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 mg/mL |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 50 mg/mL |

| Ethanol | Polar Protic | 1-5 mg/mL |

| Methanol | Polar Protic | 1-5 mg/mL |

| Acetone | Polar Aprotic | 1-5 mg/mL |

Note: The data in this table are illustrative and based on the general characteristics of similar heterocyclic compounds. Actual experimental values may vary.

Experimental Protocols for Solubility Determination

To accurately assess the solubility of 3-Acetyl-6-bromoquinolin-4(1H)-one, standardized experimental protocols are essential. The two primary methods used in drug discovery are thermodynamic and kinetic solubility assays.[1]

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is the maximum concentration that can be achieved in a solution at a given temperature.[1]

Methodology:

-

Preparation: An excess amount of solid 3-Acetyl-6-bromoquinolin-4(1H)-one is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The resulting suspension is filtered (using a 0.45 µm filter) or centrifuged to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

References

Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Scaffold in Medicinal Chemistry

The quinolin-4(1H)-one core is a privileged scaffold in drug discovery, forming the basis of numerous compounds with a wide array of biological activities. The introduction of an acetyl group at the 3-position and a bromine atom at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially leading to enhanced or novel therapeutic activities. While direct and extensive research on the biological activities of 3-Acetyl-6-bromoquinolin-4(1H)-one derivatives is limited in publicly available literature, this technical guide consolidates information from structurally related compounds to provide a comprehensive overview of their potential as antimicrobial and anticancer agents. This guide is intended for researchers, scientists, and professionals involved in the field of drug development.

Anticipated Biological Activities

Based on the biological evaluation of analogous compounds, derivatives of 3-Acetyl-6-bromoquinolin-4(1H)-one are predicted to exhibit significant antimicrobial and anticancer properties.

Antimicrobial Activity

Quinolone derivatives are renowned for their antibacterial properties, primarily targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The substitution pattern on the quinolone ring plays a crucial role in determining the spectrum and potency of activity.

Table 1: Antimicrobial Activity of Structurally Related Quinolone and Coumarin Derivatives

| Compound Class | Test Organism | Activity Metric | Result | Reference |

| 4-Hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-ones | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Zone of Inhibition (100 µg/ml) | Promising activity for compounds 4b, 4c, 4f compared to Ciprofloxacin | [1] |

| Escherichia coli, Pseudomonas aeruginosa (Gram-negative) | Zone of Inhibition (100 µg/ml) | Promising activity for compounds 4b, 4c, 4f compared to Ciprofloxacin | [1] | |

| Candida albicans, Aspergillus niger (Fungi) | Zone of Inhibition (100 µg/ml) | Potent activity for compounds 4b, 4c, 4e, 4f compared to Fluconazole | [1] | |

| N-[2-(8-metoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones | Bacillus subtilis, Escherichia coli | Zone of Inhibition | Good activity against Gram-positive and Gram-negative bacteria | [2] |

| Candida kefyr | Zone of Inhibition | Weak antifungal activity | [2] | |

| 3-Acetylcoumarin derivatives | Staphylococcus aureus, Pseudomonas aeruginosa | IC50 | 3ACDT showed IC50 of 58.60 ± 4.23 µg/ml (S. aureus) and 95.21 µg/ml (P. aeruginosa) | [3] |

| Candida albicans | IC50 | 3ACDT showed significant activity | [3] |

Anticancer Activity

The quinoline and quinolinone scaffolds are present in several anticancer agents. Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell migration, and cell cycle arrest. The presence of a halogen, such as bromine, at the C6 position has been associated with enhanced cytotoxic effects in some series.

Table 2: Anticancer Activity of Structurally Related Quinolone and Coumarin Derivatives

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| 4-(aminomethyl)quinolin-2(1H)-one derivatives | A549 (Lung Carcinoma) | MTT Assay | Compound 7e was the most potent in the series | [4] |

| 3-(4-ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one | MCF-7 (Breast Cancer) | Apoptosis Assay | 54.4% apoptosis | [5] |

| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | K-562 (Leukemia) | Apoptosis Assay | 57.9% apoptosis | [5] |

| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast Cancer) | Growth Inhibition | 82.9% reduction in cellular growth | [5] |

| Derivatives of 3-acetyl-6-bromo-2H-chromen-2-one | HEPG2-1 (Liver Carcinoma) | IC50 | Pyrazolo[1,5-a]pyrimidine 7c: 2.70 ± 0.28 µM; Thiazole 23g: 3.50 ± 0.23 µM; 1,3,4-Thiadiazole 18a: 4.90 ± 0.69 µM | [6][7] |

| 3-(coumarin-3-yl)-acrolein derivatives | A549, KB, Hela, MCF-7 | IC50 | Compounds 5d and 6e showed potent activity, with IC50 values as low as 0.70 ± 0.05 µM and 0.39 ± 0.07 µM, respectively | [8] |

| 3-acetylcoumarin derivatives | COLO-205 (Colon Cancer) | MTT Assay | 3ACDT showed commendable antiproliferative activity | [3] |

Experimental Protocols

Detailed methodologies are crucial for the reproducible evaluation of the biological activity of novel compounds. Below are generalized protocols for key experiments based on the analysis of related studies.

Antimicrobial Susceptibility Testing

1. Agar Disc Diffusion Method

This method is a qualitative to semi-quantitative technique to screen for antimicrobial activity.

-

Preparation of Inoculum: A suspension of the test microorganism is prepared in a sterile saline solution, adjusted to a McFarland standard (typically 0.5) to ensure a standardized cell density.

-

Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The solvent is allowed to evaporate.

-

Incubation: The impregnated discs are placed on the inoculated agar surface. The plates are incubated at 37°C for 18-24 hours for bacteria and at 28°C for 48-72 hours for fungi.

-

Measurement of Inhibition Zones: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The results are often compared to a standard antibiotic.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plates are incubated under the same conditions as the disc diffusion method.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Anticancer Activity

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plate is incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualizations: Workflows and Potential Mechanisms

To aid in the conceptualization of the research and development process for these derivatives, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway for anticancer activity.

Caption: A generalized workflow for the synthesis and biological evaluation of novel quinolinone derivatives.

Caption: A plausible signaling pathway for the anticancer activity of quinolinone derivatives, focusing on the induction of apoptosis.

Caption: A logical diagram illustrating the influence of key substituents on the potential biological activities of the quinolinone core.

Conclusion and Future Directions

The 3-Acetyl-6-bromoquinolin-4(1H)-one scaffold represents a promising area for the discovery of new therapeutic agents. While direct experimental data is currently lacking, the analysis of structurally similar compounds strongly suggests potential for both antimicrobial and anticancer activities. The data and protocols presented in this guide offer a solid foundation for initiating research programs aimed at synthesizing and evaluating derivatives of this class. Future work should focus on the synthesis of a library of these compounds with diverse substitutions at other positions of the quinolinone ring to establish a clear structure-activity relationship. Furthermore, detailed mechanistic studies will be essential to elucidate the specific molecular targets and signaling pathways involved in their biological effects.

References

- 1. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl) -4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones | RGUHS Journal of Pharmaceutical Sciences | Journalgrid [journalgrid.com]

- 2. Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]

The Quinolinone Core: A Journey from Coal Tar to Cutting-Edge Therapeutics

An In-depth Technical Guide on the Discovery and History of Quinolinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold, a bicyclic heterocyclic system, represents a remarkable journey in medicinal chemistry, from its initial discovery in the 19th century to its current status as a privileged structure in a vast array of therapeutic agents. Initially identified as a component of coal tar, the quinolinone core has been elaborated over more than a century of chemical synthesis and drug discovery into potent antibacterial, anticancer, antiviral, and anti-inflammatory agents. This technical guide provides a comprehensive overview of the history, discovery, and development of quinolinone compounds. It details key synthetic milestones, presents quantitative biological data for prominent derivatives, outlines detailed experimental protocols for their synthesis, and visualizes the critical signaling pathways through which they exert their therapeutic effects. This document is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel quinolinone-based therapeutics.

Introduction: The Genesis of a Privileged Scaffold

The story of quinolinone is intrinsically linked to its parent heterocycle, quinoline. In 1834, Friedlieb Ferdinand Runge first isolated quinoline from coal tar.[1] It wasn't until the late 19th century that the first syntheses of quinolinone compounds were reported, marking the beginning of a rich history of chemical exploration.[2] Quinolinones, characterized by a quinoline ring system with a carbonyl group, primarily exist as two major isomers: quinolin-2(1H)-ones and quinolin-4(1H)-ones. These structures are not only found in natural products from plants and microorganisms but have also been the subject of extensive synthetic efforts, leading to a vast library of analogues with diverse biological activities.[2][3]

The therapeutic potential of quinolinones remained largely untapped until the serendipitous discovery of nalidixic acid in the early 1960s. This naphthyridine derivative, a byproduct of the synthesis of the antimalarial drug chloroquine, was found to possess antibacterial activity, heralding the dawn of the quinolone antibiotic era.[4][5] Subsequent structural modifications, most notably the introduction of a fluorine atom at the C-6 position, led to the development of the highly successful fluoroquinolone class of antibiotics.[5] Beyond their antibacterial prowess, quinolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antiviral, and anti-inflammatory properties, cementing their status as a "privileged scaffold" in medicinal chemistry.[6][7][8]

The Chronology of Discovery and Key Milestones

-

1834: Friedlieb Ferdinand Runge isolates quinoline from coal tar.[1]

-

Late 19th Century: The first chemical syntheses of quinolinone compounds are reported.[2][3]

-

Early 1960s: The discovery of nalidixic acid, a naphthyridine derivative, as a byproduct of chloroquine synthesis, marks the beginning of the quinolone antibiotic era.[4][5]

-

1970s: First-generation quinolone antibiotics, such as pipemidic acid and oxolinic acid, are introduced, offering marginal improvements over nalidixic acid.[5]

-

1980s: The development of fluoroquinolones, such as norfloxacin and ciprofloxacin, with a fluorine atom at the C-6 position, significantly expands the antibacterial spectrum to include Gram-positive bacteria.[5]

-

1990s - Present: The quinolinone scaffold is explored for other therapeutic applications, leading to the discovery of potent anticancer agents (tyrosine kinase inhibitors), antivirals (HIV integrase inhibitors), and anti-inflammatory compounds.[8][9]

Synthetic Evolution: From Classical Reactions to Modern Methodologies

The construction of the quinolinone core has been a subject of intense investigation, leading to the development of numerous synthetic strategies.

Classical Synthetic Routes

Several named reactions form the historical foundation of quinolinone synthesis:

-

Gould-Jacobs Reaction: This thermal cyclization method is a cornerstone for the synthesis of the quinolin-4-one backbone. It involves the condensation of an aniline with diethyl ethoxymethylenemalonate, followed by cyclization at high temperatures.[10][11]

-

Camps Cyclization: This reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone to yield both quinolin-2-ones and quinolin-4-ones, with the product ratio depending on the reaction conditions.[12][13]

-

Friedländer Synthesis: This method provides a route to quinoline derivatives through the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group.[14][15]

Detailed Experimental Protocols

3.2.1. Classical Synthesis: Gould-Jacobs Reaction for 4-Hydroxyquinoline

-

Step 1: Condensation. Aniline (1 equivalent) is reacted with diethyl ethoxymethylenemalonate (1.1 equivalents). The mixture is heated, often without a solvent, at a temperature of 100-140°C for 1-2 hours. During this step, ethanol is eliminated.

-

Step 2: Cyclization. The resulting anilidomethylenemalonic ester is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250°C. This high temperature induces an intramolecular cyclization to form ethyl 4-hydroxyquinoline-3-carboxylate. The reaction progress is monitored by the cessation of ethanol distillation.

-

Step 3: Saponification. The crude cyclized product is cooled and then treated with an aqueous solution of sodium hydroxide (e.g., 10%) and heated to reflux for 1-2 hours to hydrolyze the ester to a carboxylic acid.

-

Step 4: Decarboxylation. The reaction mixture is cooled and acidified with an acid (e.g., acetic acid or hydrochloric acid) to precipitate the 4-hydroxyquinoline-3-carboxylic acid. The isolated solid is then heated at a high temperature (often above its melting point) until carbon dioxide evolution ceases, yielding 4-hydroxyquinoline. The product can be purified by recrystallization.[10][11][16]

3.2.2. Modern Synthesis: One-Pot Iron-Catalyzed Synthesis of 4-Quinolones

This method describes an iron(III)-catalyzed oxidative coupling of an alcohol or methyl arene with a 2-amino phenyl ketone.

-

Reaction Setup: To a reaction vessel containing a magnetic stir bar is added 2-amino phenyl ketone (1 equivalent), the corresponding alcohol or methyl arene (2-3 equivalents), Fe(OTs)₃·6H₂O (10 mol%), and DMSO as the solvent.

-

Reaction Execution: The vessel is sealed and the mixture is stirred at a specified temperature (e.g., 120°C) under a nitrogen atmosphere. Di-tert-butyl peroxide (DTBP) (3 equivalents) is then added portion-wise over a period of several hours.

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), the mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-quinolone derivative.[17][18]

Biological Activities and Therapeutic Applications

The versatility of the quinolinone scaffold is evident in its wide range of biological activities.

Antibacterial Agents: The Fluoroquinolones

The most prominent application of quinolinones is in the field of antibacterial chemotherapy. The fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. This dual-targeting mechanism disrupts DNA replication, leading to bacterial cell death.

Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Fluoroquinolones

| Fluoroquinolone | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Ciprofloxacin | Escherichia coli | ≤0.06 | 0.25 | [19] |

| Pseudomonas aeruginosa | 0.25 | >32 | [19][20] | |

| Staphylococcus aureus | 0.25 | 1 | [19] | |

| Levofloxacin | Escherichia coli | ≤0.125 | 0.5 | [21] |

| Pseudomonas aeruginosa | 1 | 8 | [21] | |

| Staphylococcus aureus | 0.5 | 1 | [21] | |

| Moxifloxacin | Escherichia coli | 0.06 | 0.25 | [22] |

| Pseudomonas aeruginosa | 2 | 8 | [19][20] | |

| Staphylococcus aureus | 0.06 | 0.125 | [22] |

Note: MIC values can vary depending on the specific strains and testing methodologies.

Table 2: Pharmacokinetic Parameters of Selected Fluoroquinolones

| Fluoroquinolone | Cmax (mg/L) | Tmax (h) | Half-life (h) | Bioavailability (%) | Reference(s) |

| Ciprofloxacin | 1.5 - 2.9 | 1 - 2 | 3 - 5 | 60 - 80 | [23][24] |

| Levofloxacin | ~5.7 | 1.6 | 6 - 8 | >99 | [24][25] |

| Moxifloxacin | ~3.1 | 0.5 - 4 | 12 | ~90 | [25][26] |

Anticancer Agents: Targeting Cellular Proliferation

Numerous quinolinone derivatives have been developed as potent anticancer agents, primarily by targeting key enzymes involved in cell growth and proliferation, such as tyrosine kinases. For example, some quinolinone-based compounds are effective inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

Table 3: IC₅₀ Values of Selected Anticancer Quinolinone Derivatives

| Compound | Target | Cancer Cell Line | IC₅₀ (nM) | Reference(s) |

| Erlotinib (a quinazoline) | EGFR Tyrosine Kinase | A431 (epidermoid carcinoma) | ~2 | [8] |

| SIQ17 (a sulfonylated indeno[1,2-c]quinoline) | EGFR Tyrosine Kinase | A431 (epidermoid carcinoma) | 0.6 | [8] |

| Compound 8b (a quinazolinone derivative) | EGFR Tyrosine Kinase | Enzyme Assay | 1.37 | [2][27] |

| Lapatinib (a quinazoline) | EGFR/HER2 Tyrosine Kinase | BT474 (breast carcinoma) | 36 | [28] |

Antiviral Agents: Inhibiting Viral Replication

The quinolinone scaffold is also present in antiviral drugs. A notable example is elvitegravir, an HIV integrase inhibitor. It prevents the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle.[29][30]

Mechanisms of Action: Key Signaling Pathways

The diverse therapeutic effects of quinolinone compounds stem from their ability to interact with specific molecular targets.

Fluoroquinolone Mechanism of Action

Fluoroquinolones target bacterial DNA gyrase (in Gram-negative bacteria) and topoisomerase IV (in Gram-positive bacteria). These enzymes are crucial for managing DNA topology during replication. By stabilizing the enzyme-DNA complex in a state where the DNA is cleaved, fluoroquinolones block the re-ligation step, leading to double-strand DNA breaks and ultimately cell death.[31][32]

Caption: Mechanism of fluoroquinolone action on DNA gyrase.

Quinolinone-based EGFR Tyrosine Kinase Inhibition

Certain anticancer quinolinones function as ATP-competitive inhibitors of the EGFR tyrosine kinase domain. By binding to the ATP-binding site, they prevent the phosphorylation of downstream signaling molecules, thereby inhibiting cell proliferation, survival, and angiogenesis.[2][27]

Caption: Inhibition of the EGFR signaling pathway by a quinolinone TKI.

HIV Integrase Inhibition by Elvitegravir

Elvitegravir, a quinolinone derivative, targets the HIV integrase enzyme. It specifically inhibits the strand transfer step of integration, where the viral DNA is inserted into the host cell's chromosome. This blockade of integration effectively halts the viral replication cycle.[29][30][33]

References

- 1. siicsalud.com [siicsalud.com]

- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Quinolone synthesis [organic-chemistry.org]

- 6. One-Pot Synthesis of Quinolin-4(1H)-one Derivatives by a Sequential Michael Addition-Elimination/Palladium-Catalyzed Buchwald-Hartwig Amination Reaction [organic-chemistry.org]

- 7. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. ablelab.eu [ablelab.eu]

- 17. One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. One-Pot Synthesis of 4-Quinolone via Iron-Catalyzed Oxidative Coupling of Alcohol and Methyl Arene [organic-chemistry.org]

- 19. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Molecular characterization and differential effects of levofloxacin and ciprofloxacin on the potential for developing quinolone resistance among clinical Pseudomonas aeruginosa isolates [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Comparison of the Fluoroquinolones Based on Pharmacokinetic... [lebbyac.com]

- 24. facm.ucl.ac.be [facm.ucl.ac.be]

- 25. Pharmacokinetics and pharmacodynamics of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. academic.oup.com [academic.oup.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. Elvitegravir: a new HIV integrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Elvitegravir: A New HIV Integrase Inhibitor | Semantic Scholar [semanticscholar.org]

- 31. researchgate.net [researchgate.net]

- 32. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 33. How Integrase Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]

Unveiling the Therapeutic Potential of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the potential therapeutic applications of a specific derivative, 3-Acetyl-6-bromoquinolin-4(1H)-one. While direct experimental data for this compound is limited, this document extrapolates from the significant body of research on the closely related 3-acetyl-4-hydroxy-2-quinolinone class of molecules, with which it exists in tautomeric equilibrium. This guide summarizes the known biological activities, proposes potential therapeutic targets based on preclinical and in silico studies of analogous compounds, details relevant experimental protocols, and presents key data in a structured format to facilitate further research and drug development efforts in the fields of oncology and infectious diseases.

Introduction: The Quinolinone Core in Drug Discovery

Quinoline and its derivatives have long been a source of inspiration for the development of therapeutic agents, spanning a wide range of applications from antimalarials to antibiotics. The quinolin-4(1H)-one core, in particular, has garnered significant attention due to its versatile biological profile. The presence of various functional groups allows for fine-tuning of the molecule's physicochemical properties and biological activity. The subject of this guide, 3-Acetyl-6-bromoquinolin-4(1H)-one, possesses key structural features—a bromine atom at the 6-position and an acetyl group at the 3-position—that are often associated with enhanced biological potency in related chemical series.

Tautomerism and Chemical Structure

It is crucial to recognize that 3-Acetyl-6-bromoquinolin-4(1H)-one exists in a tautomeric equilibrium with 3-Acetyl-6-bromo-4-hydroxyquinolin-2(1H)-one. Much of the scientific literature refers to this class of compounds using the latter nomenclature. For the purpose of this guide, both forms will be considered interchangeable when discussing biological activity and potential targets.

Caption: Tautomeric equilibrium of the core structure.

Potential Therapeutic Targets and Biological Activities

Based on studies of structurally similar 3-acetyl-4-hydroxy-2-quinolinone derivatives, the primary therapeutic potential of 3-Acetyl-6-bromoquinolin-4(1H)-one appears to lie in the fields of oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent cytotoxic effects of 3-acetyl-4-hydroxy-2-quinolinone derivatives against a variety of cancer cell lines.

Proposed Mechanisms and Potential Targets:

-

Tubulin Polymerization Inhibition: In silico studies on quinoline derivatives suggest a potential mechanism of action involving the inhibition of microtubule formation by binding to the colchicine binding site on tubulin. This disruption of the cytoskeleton would lead to cell cycle arrest and apoptosis.

-

Kinase Inhibition: The quinazolinone scaffold, closely related to quinolinones, is found in several approved kinase inhibitors (e.g., Gefitinib, Erlotinib). It is plausible that 3-Acetyl-6-bromoquinolin-4(1H)-one could exhibit inhibitory activity against various protein kinases involved in cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinases (CDKs).

-

Induction of Apoptosis: Treatment of cancer cells with quinolinone derivatives has been shown to induce apoptosis, evidenced by cell cycle arrest and upregulation of pro-apoptotic proteins like caspases and Bax, and downregulation of the anti-apoptotic protein Bcl-2.

Quantitative Data on Anticancer Activity of Related Compounds:

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Pyrazolo[1,5-a]pyrimidine-coumarin hybrids | HepG2-1 | 2.70 ± 0.28 | [1] |

| Thiazole-coumarin hybrids | HepG2-1 | 3.50 ± 0.23 | [1] |

| 1,3,4-Thiadiazole-coumarin hybrids | HepG2-1 | 4.90 ± 0.69 | [1] |

| 2-Amino-pyrimidine-quinolinone hybrids | HepG2 | 1.32 | [2] |

| 2-Amino-pyrimidine-quinolinone hybrids | KB | 1.33 | [2] |

Antimicrobial Activity

The quinolone core is famously the basis for a major class of antibiotics. While distinct from the fluoroquinolones, derivatives of 4-hydroxy-2-quinolinone have also demonstrated promising antimicrobial properties.

Proposed Mechanisms and Potential Targets:

-

Bacterial DNA Gyrase and Topoisomerase IV Inhibition: This is the classic mechanism for quinolone antibiotics. While not explicitly demonstrated for this specific subclass, it remains a primary putative target.

-

N-Myristoyltransferase (NMT) Inhibition: In silico studies on 2-aryl-quinoline-4-carboxylic acid derivatives have identified Leishmania major N-myristoyltransferase (LmNMT) as a high-affinity target.[3][4] NMT is a crucial enzyme in various pathogenic organisms, making it an attractive target for anti-infective drug development.

Quantitative Data on Antimicrobial Activity of Related Compounds:

| Compound Class | Organism | MIC (µg/mL) | Reference |

| Quinolone-amidrazone hybrids | E. coli | 1 | [5] |

| Quinolone-amidrazone hybrids | S. aureus | 10 | [5] |

| N-(4-fluorophenyl)piperazin-1-yl quinolone-amidrazone | E. coli | 0.1 | [5] |

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of 3-acetyl-4-hydroxy-2-quinolinone derivatives, based on published methodologies.

General Synthesis of 3-Acetyl-4-hydroxy-2-quinolinone Derivatives

Caption: General synthetic route for 3-acetyl-4-hydroxy-2-quinolinones.

Procedure:

-

Cyclocondensation: A substituted aniline is reacted with diethyl malonate, typically at elevated temperatures, to yield the corresponding 4-hydroxyquinolin-2-one derivative.[6]

-

Acetylation: The resulting 4-hydroxyquinolin-2-one is then acetylated at the 3-position using acetyl chloride or acetic anhydride in the presence of a catalyst such as polyphosphoric acid to yield the final 3-acetyl-4-hydroxy-2-quinolinone product.[6]

In Vitro Cytotoxicity Assay (MTT Assay)

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a serial dilution of the test compound (e.g., 3-Acetyl-6-bromoquinolin-4(1H)-one) and incubated for a specified period (typically 24, 48, or 72 hours).[7][8]

-

MTT Addition: Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its reduction to formazan by metabolically active cells.

-

Solubilization and Measurement: The resulting formazan crystals are solubilized with a solvent such as DMSO, and the absorbance is measured using a microplate reader.

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[7]

Proposed Signaling Pathways

Based on the potential targets identified for related quinolinone derivatives, the following signaling pathways are proposed as being potentially modulated by 3-Acetyl-6-bromoquinolin-4(1H)-one.

Caption: Proposed signaling pathway for anticancer activity.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 3-Acetyl-6-bromoquinolin-4(1H)-one is not yet available, the extensive research on the broader class of 3-acetyl-4-hydroxy-2-quinolinone derivatives provides a strong foundation for further investigation. The data strongly suggest that this compound is a promising candidate for development as an anticancer or antimicrobial agent.

Future research should focus on:

-

Synthesis and in vitro evaluation: The synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one and its screening against a panel of cancer cell lines and pathogenic microbes is a critical next step.

-

Target identification and validation: Experimental validation of the proposed targets, such as tubulin, specific kinases, and N-myristoyltransferase, is essential to elucidate the precise mechanism of action.

-

Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of a library of related analogs will help to optimize the potency and selectivity of this chemical scaffold.

-

In vivo efficacy studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.

This technical guide serves as a comprehensive resource to stimulate and guide these future research endeavors, with the ultimate goal of translating the therapeutic potential of this promising quinolinone derivative into clinical applications.

References

- 1. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nopr.niscpr.res.in [nopr.niscpr.res.in]

Methodological & Application

Application Notes and Protocols: 3-Acetyl-6-bromoquinolin-4(1H)-one in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetyl-6-bromoquinolin-4(1H)-one is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its unique structure, featuring a reactive acetyl group, a quinolinone core, and a bromine substituent, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of diverse and complex molecules. Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, positioning 3-Acetyl-6-bromoquinolin-4(1H)-one as a key intermediate in drug discovery and development programs.

These application notes provide an overview of the synthetic utility of 3-Acetyl-6-bromoquinolin-4(1H)-one, complete with detailed experimental protocols for key reactions and quantitative data to guide synthetic efforts.

Synthetic Applications

The reactivity of 3-Acetyl-6-bromoquinolin-4(1H)-one can be primarily attributed to three key regions of the molecule: the acetyl group at the 3-position, the NH group of the quinolinone ring, and the bromine atom on the benzene ring. The acetyl group is particularly amenable to a variety of transformations, serving as a handle for the construction of more complex heterocyclic systems.

Key Synthetic Transformations:

-

Heterocycle Formation via Condensation Reactions: The acetyl group can undergo condensation with various binucleophiles, such as hydrazines and hydroxylamine, to form fused pyrazole and isoxazole ring systems, respectively.

-

Enaminone Formation: Reaction with reagents like dimethylformamide-dimethyl acetal (DMF-DMA) converts the acetyl group into a reactive enaminone, which can then be used to build a variety of heterocyclic structures.

-

Synthesis of Furoquinolines: The acetyl group can be a starting point for the synthesis of furo[2,3-b]quinolines and furo[3,2-c]quinolines, which are of interest for their potential biological activities.[1]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can accelerate reactions and improve yields for the synthesis of pyrazole, isoxazole, and pyrimidine derivatives from 3-acetylquinolines.[1]

Below are detailed protocols for some of these key transformations.

Experimental Protocols

Protocol 1: Synthesis of Pyrazole Derivatives

This protocol describes the synthesis of a pyrazolo[4,3-c]quinolin-4(5H)-one derivative through the cyclocondensation of a 3-acetyl-4-hydroxyquinolin-2(1H)-one with a hydrazine. While the exact substrate is 3-acetyl-4-hydroxy, the protocol is highly relevant and adaptable for 3-Acetyl-6-bromoquinolin-4(1H)-one.

Reaction Scheme:

Figure 1: Synthesis of a pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

Materials:

-

3-Acetyl-6-bromoquinolin-4(1H)-one

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a solution of 3-Acetyl-6-bromoquinolin-4(1H)-one (1 mmol) in ethanol (20 mL) in a round-bottom flask, add hydrazine hydrate (1.2 mmol).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

The crude product can be recrystallized from a suitable solvent like ethanol or a mixture of DMF/water to afford the pure pyrazolo[4,3-c]quinolin-4(5H)-one derivative.

Quantitative Data:

| Starting Material | Reagent | Product | Solvent | Reaction Time | Yield (%) | Reference |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-ones | Hydrazines | Pyrazolo[4,3-c]quinolin-4(5H)-ones | Ethanol | Reflux | Good yields | [2] |

Protocol 2: Synthesis of Enaminone Derivatives

This protocol outlines the formation of a reactive enaminone intermediate, which is a key step for further elaboration into various heterocyclic systems.

Reaction Scheme:

Figure 2: Synthesis of an enaminone derivative from 3-Acetyl-6-bromoquinolin-4(1H)-one.

Materials:

-

3-Acetyl-6-bromoquinolin-4(1H)-one

-

N,N-Dimethylformamide-dimethylacetal (DMF-DMA)

-

Xylene

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

A mixture of 3-Acetyl-6-bromoquinolin-4(1H)-one (1 mmol) and DMF-DMA (1.5 mmol) in dry xylene (15 mL) is placed in a round-bottom flask.

-

The reaction mixture is heated at reflux for 2-3 hours.

-

The progress of the reaction is monitored by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid residue is triturated with diethyl ether, filtered, and dried to give the crude enaminone derivative.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

| Starting Material | Reagent | Product | Solvent | Reaction Time | Yield (%) | Reference |

| 3-Acetyl-4-arylquinoline | DMF-DMA | Enaminone derivative | Microwave (solvent-free) or Thermal | - | - | [1] |

| 3-Acetyl-6-bromo-2H-chromen-2-one | DMF-DMA | 6-Bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one | Xylene | Boiling | Good yield | [3] |

Potential in Drug Development

The derivatives synthesized from 3-Acetyl-6-bromoquinolin-4(1H)-one are of significant interest to drug development professionals due to the established biological activities of the quinoline scaffold. Quinolines are known to possess a wide spectrum of pharmacological properties.

Workflow for Drug Discovery:

Figure 3: A generalized workflow for the development of drugs from 3-Acetyl-6-bromoquinolin-4(1H)-one.